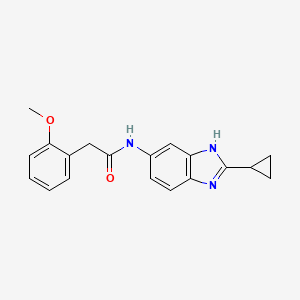

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16300686

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19N3O2 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C19H19N3O2/c1-24-17-5-3-2-4-13(17)10-18(23)20-14-8-9-15-16(11-14)22-19(21-15)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,20,23)(H,21,22) |

| Standard InChI Key | OATFDGLSKWZAQG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |

Introduction

Chemical Identity and Physicochemical Properties

N-(2-Cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is identified by the CAS registry number 1574514-20-7 . Its molecular structure comprises a benzimidazole core substituted at the 2-position with a cyclopropyl group and at the 5-position with an acetamide linkage to a 2-methoxyphenyl moiety. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

The absence of empirical data on density, boiling point, and melting point underscores the need for experimental characterization . The methoxyphenyl group contributes to the compound’s lipophilicity, potentially influencing its pharmacokinetic profile, while the cyclopropyl moiety may enhance metabolic stability compared to larger alkyl substituents.

Structural and Spectroscopic Analysis

The compound’s structure is defined by three key regions:

-

Benzimidazole Core: A planar, aromatic system contributing to π-π stacking interactions with biological targets.

-

Cyclopropyl Substituent: A strained three-membered ring that may modulate electronic effects and steric hindrance.

-

2-Methoxyphenyl Acetamide: A methoxy group at the ortho position of the phenyl ring, influencing solubility and hydrogen-bonding capacity.

Hypothetical spectroscopic signatures include:

-

-NMR: A singlet at δ 1.0–1.2 ppm for cyclopropyl protons, aromatic protons in the δ 6.8–8.0 ppm range, and a methoxy signal near δ 3.8 ppm.

-

IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm).

Computational modeling (e.g., DFT calculations) could further elucidate electronic properties and reactive sites.

Applications in Drug Discovery and Development

The compound’s structural features align with criteria for lead optimization in drug discovery:

-

Bioisosteric Potential: The cyclopropyl group may serve as a bioisostere for tert-butyl or other bulky substituents, improving metabolic stability.

-

ADMET Profile: Moderate molecular weight (321.4 g/mol) and lipophilicity suggest favorable blood-brain barrier penetration, pending experimental verification.

Comparative analysis with approved drugs (e.g., Albendazole, Omeprazole) highlights opportunities for repurposing or derivative synthesis.

Future Research Directions

Critical gaps in knowledge include:

-

Synthetic Optimization: Development of scalable, high-yield routes.

-

Biological Screening: In vitro assays against cancer cell lines, microbial strains, and enzymatic targets.

-

Computational Studies: Molecular docking and QSAR modeling to predict target affinity.

-

Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion.

Collaboration between academic and industrial researchers is essential to advance this compound from a structural curiosity to a therapeutic candidate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume